

EDO-S101 (Tinostamustine): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Analysis of the First-in-Class Alkylating Histone Deacetylase Inhibitor (HDACi) Fusion Molecule

Abstract

EDO-S101, also known as Tinostamustine, is a novel, first-in-class small molecule that represents a significant advancement in the field of oncology. It is a fusion molecule engineered to combine the functionalities of two distinct and potent anticancer agents: the DNA alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat (SAHA).[1][2] This unique bifunctional design allows EDO-S101 to simultaneously induce DNA damage and inhibit the cellular DNA repair machinery, leading to potent cytotoxic effects in various cancer models.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to EDO-S101, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

EDO-S101 is chemically identified as 5-[bis(2-chloroethyl)amino]-N-hydroxy-1-methyl-1H-benzimidazole-2-heptanamide.[1] Its structure incorporates the core of bendamustine, an alkylating agent, with a linker attached to a hydroxamic acid group, the pharmacophore responsible for HDAC inhibition, derived from vorinostat.

Table 1: Chemical and Physicochemical Properties of EDO-S101

Property	Value	Reference(s)
IUPAC Name	7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide	[2]
Synonyms	Tinostamustine, EDO-S 101, EDO-S-101	[1]
CAS Number	1236199-60-2	[1]
Molecular Formula	C ₁₉ H ₂₈ Cl ₂ N ₄ O ₂	[1]
Molecular Weight	415.4 g/mol	[1][2]
Appearance	Crystalline solid	[5]
Solubility	DMSO: 14 mg/mL (33.7 mM), Ethanol: 2 mg/mL, Water: Insoluble	[6]
SMILES	<chem>CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO</chem>	[1]
InChI Key	GISXTRIGVCKQBX-UHFFFAOYSA-N	[1]

Pharmacological Properties and Mechanism of Action

EDO-S101's innovative design results in a dual mechanism of action that creates a powerful synergistic antitumor effect.

DNA Alkylation

The bendamustine moiety of EDO-S101 functions as an alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of DNA crosslinks and double-strand breaks.^{[5][7]} This damage disrupts DNA replication and transcription, ultimately triggering apoptotic cell death.^[8]

Histone Deacetylase (HDAC) Inhibition

The vorinostat-derived component of EDO-S101 is a potent pan-HDAC inhibitor, targeting both class I and class II HDAC enzymes.^{[6][9]} HDACs play a crucial role in chromatin remodeling by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that restricts access for DNA repair proteins. By inhibiting HDACs, EDO-S101 promotes histone hyperacetylation, resulting in a more relaxed or "open" chromatin state.^[4] This not only enhances the accessibility of DNA to the alkylating effects of the bendamustine moiety but also impairs the cell's ability to repair the induced DNA damage.^{[3][10]}

Table 2: In Vitro Inhibitory Activity of EDO-S101

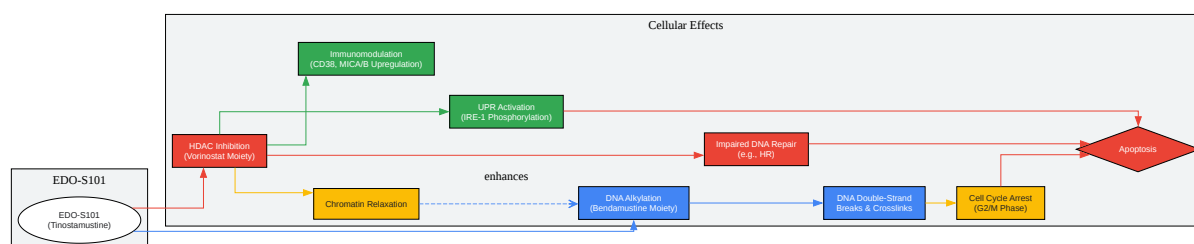
Target	IC ₅₀ (nM)	Reference(s)
HDAC1	9	^[6]
HDAC2	9	^[6]
HDAC3	25	^[6]
HDAC6	6	^[6]
HDAC8	107	^[6]
HDAC10	72	^[6]

Synergistic Effects and Downstream Signaling

The concurrent actions of DNA alkylation and HDAC inhibition lead to a cascade of cellular events that are highly cytotoxic to cancer cells.

- **Enhanced DNA Damage and Impaired Repair:** The HDACi-mediated chromatin relaxation makes the DNA more vulnerable to alkylation, while simultaneously hindering the recruitment of DNA repair proteins like RAD51 to the sites of damage.^[4]

- **Cell Cycle Arrest:** EDO-S101 has been shown to induce cell cycle arrest, particularly in the G2-M phase, preventing cancer cells from progressing through cell division.[11]
- **Induction of Apoptosis:** The overwhelming DNA damage and cellular stress trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of PARP.[7]
- **Unfolded Protein Response (UPR):** EDO-S101 is a strong inducer of the unfolded protein response (UPR) by activating key proteins such as IRE-1.[6][7] This leads to endoplasmic reticulum (ER) stress, which can further contribute to apoptosis.
- **Immunomodulatory Effects:** EDO-S101 has been shown to upregulate the expression of CD38 and NKG2D ligands (MICA and MICB) on myeloma cells, potentially enhancing the efficacy of immunotherapies like the anti-CD38 monoclonal antibody daratumumab.[9][12]



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Fig. 1: Mechanism of Action of EDO-S101.

Preclinical and Clinical Findings

EDO-S101 has demonstrated significant antitumor activity in a wide range of preclinical models, including multiple myeloma, glioblastoma, and various solid tumors.

In Vitro Cytotoxicity

EDO-S101 exhibits potent cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapies.

Table 3: In Vitro Cytotoxicity of EDO-S101 in Multiple Myeloma (MM) Cell Lines

Cell Line	p53 Status	Melphalan Resistance	IC ₅₀ (μM)	Reference(s)
MM.1S	Wild Type	Sensitive	1.6 - 4.8	[4][13]
MM.1R	Wild Type	Resistant	1.6 - 4.8	[13]
RPMI-8226	Mutant	Sensitive	1.6 - 4.8	[4][13]
U266	Mutant	Sensitive	1.6 - 4.8	[4][13]
RPMI-LR5	Mutant	Resistant	1.6 - 4.8	[13]
U266-LR7	Mutant	Resistant	1.6 - 4.8	[13]

In Vivo Efficacy

In animal models, EDO-S101 has shown superior antitumor activity compared to its individual components or standard-of-care agents. In a murine plasmacytoma model, EDO-S101 significantly delayed tumor growth and prolonged survival.[14] Furthermore, it has demonstrated efficacy in models of glioblastoma, showing synergistic effects with radiotherapy. [1]

Clinical Development

Based on its promising preclinical profile, EDO-S101 has advanced into clinical trials for patients with advanced solid tumors and hematological malignancies.[15][16] A Phase 1/2 study (NCT03345485) has been initiated to evaluate the safety, pharmacokinetics, and efficacy of tinostamustine in these patient populations.[15]

Experimental Protocols Overview

The following provides a general overview of the methodologies employed in the preclinical evaluation of EDO-S101. For detailed, step-by-step protocols, it is imperative to consult the original research publications.

Cell Viability Assays

- Method: MTT or similar colorimetric assays are typically used.
- Procedure: Cancer cell lines are seeded in 96-well plates and treated with a range of EDO-S101 concentrations for a specified duration (e.g., 48-72 hours). The viability is then assessed by measuring the absorbance of the converted formazan product. IC₅₀ values are calculated from the dose-response curves.[\[14\]](#)

Western Blotting

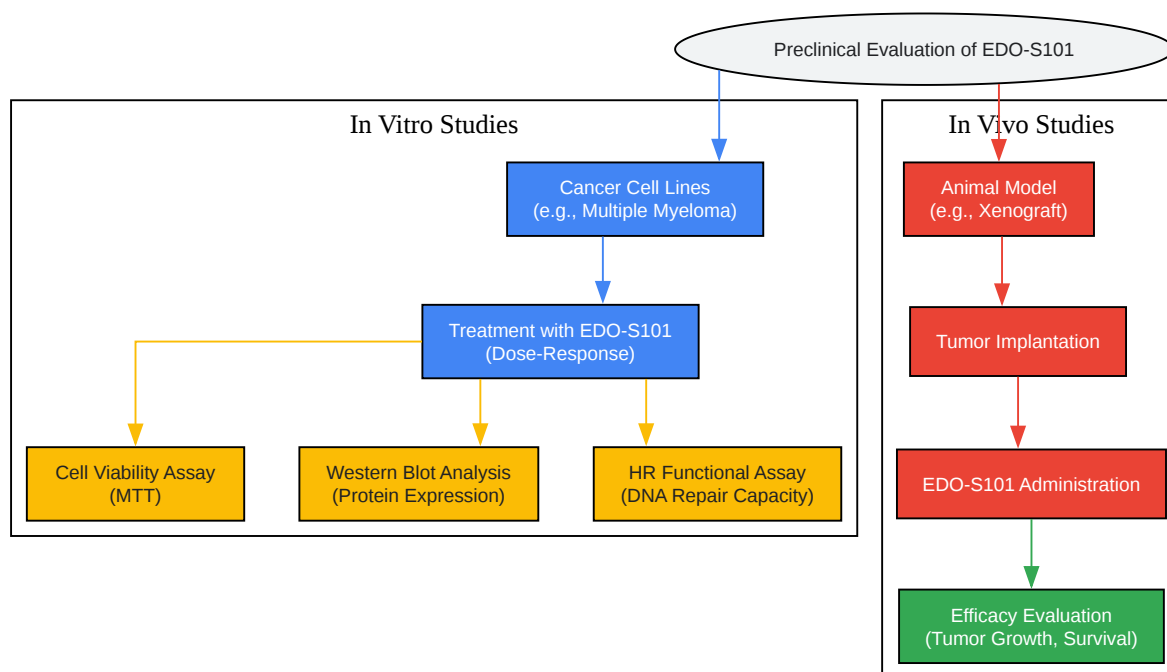
- Purpose: To analyze the expression and post-translational modifications of proteins involved in DNA damage response, apoptosis, and HDAC inhibition.
- General Protocol: Cells are treated with EDO-S101, lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against targets such as acetylated histones, γH2AX (a marker of DNA double-strand breaks), and cleaved PARP.[\[4\]](#)

Homologous Recombination (HR) Functional Assay

- Method: A reporter-based assay is used to quantify the efficiency of HR-mediated DNA repair.
- Procedure: Cell lines containing a GFP reporter cassette are transfected with an I-SceI endonuclease-expressing plasmid to induce a specific double-strand break. The repair of this break by HR reconstitutes a functional GFP gene. The percentage of GFP-positive cells is measured by flow cytometry to determine HR efficiency in the presence or absence of EDO-S101.[\[11\]](#)

Animal Models

- Models: Subcutaneous xenograft models in immunodeficient mice (e.g., CB17-SCID) are commonly used.[11] Orthotopic models have also been employed for diseases like glioblastoma.[1]
- General Protocol: Tumor cells are implanted into the mice. Once tumors are established, animals are randomized to receive vehicle control or EDO-S101 at a specified dose and schedule. Tumor volume and overall survival are monitored.[11][14]



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Fig. 2: General Experimental Workflow.

Conclusion

EDO-S101 (Tinostamustine) is a promising, first-in-class anticancer agent with a unique dual mechanism of action that combines DNA alkylation and histone deacetylase inhibition. Its ability to simultaneously inflict DNA damage and suppress repair pathways provides a strong

rationale for its continued development. Preclinical data have consistently demonstrated its potent and broad-spectrum antitumor activity, both as a single agent and in combination with other therapies. The ongoing clinical investigations will be crucial in defining the therapeutic potential of EDO-S101 in patients with advanced cancers.

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- To cite this document: BenchChem. [EDO-S101 (Tinostamustine): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585383#edo-s101-chemical-structure-and-properties]

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